molecular formula C15H12N4O B1414800 4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile CAS No. 1038266-27-1

4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile

Cat. No.: B1414800
CAS No.: 1038266-27-1
M. Wt: 264.28 g/mol
InChI Key: RGXPZVJNCLLXCL-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodiazol-2-one (a bicyclic heterocycle with two nitrogen atoms and a ketone group) linked via an aminomethyl (–CH₂NH–) bridge to a para-substituted benzonitrile moiety.

Properties

IUPAC Name

4-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-8-10-1-3-11(4-2-10)9-17-12-5-6-13-14(7-12)19-15(20)18-13/h1-7,17H,9H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXPZVJNCLLXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods for Related Compounds

From 3,4-Diaminobenzonitrile

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile can be synthesized using 3,4-diaminobenzonitrile as a starting material. The process involves reacting 3,4-diaminobenzonitrile with carbonyl diimidazole (CDI) under various conditions. The following table summarizes different reaction conditions and yields reported for this synthesis:

Yield Reaction Conditions Operation in Experiment
24% In tetrahydrofuran; for 16 h; Inert atmosphere To a stirred solution of 3,4-diaminobenzonitrile (200 mg, 1.5 mmol) in THF (10 mL) under argon atmosphere was added carbonyl diimidazole (243 mg, 1.5 mmol) at RT and stirred for 16 h. The volatiles were concentrated under reduced pressure. The crude material was purified by silica gel column chromatography (eluent: 40% Acetone/Hexane) to afford the product (60 mg, 0.37 mmol, 24%) as an off-white solid.
1.5 g In tetrahydrofuran; at 0 - 25℃; for 18 h To a stirred solution of 3,4-diaminobenzonitrile (1.40 g, 10.5 mmol) in tetrahydrofuran (70 mL) at 0 °C was added 1,1'-carbonyldiimidazole (2.22 g, 13.7 mmol), then the mixture was warmed to 25 °C and stirred for 18 h. The mixture was treated with ethyl acetate (100 mL), washed with 1 N HCl (20 mL x 2) and saturated aqueous sodium chloride solution (30 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-oxo-1,3-dihydrobenzimidazole-5-carbonitrile (1.50 g) as a pale yellow solid, which was used in the next step directly.
0.211 g In toluene; at 125℃; for 2 h To a solution of 3,4-diaminobenzonitrile (0.400 g, 3.00 mmol) in toluene (5 ml) was added CDI (0.633 g, 3.907 mmol) at rt. The resulting reaction mixture was heated at 125°C for 2 h. The resulting reaction mixture was diluted with water (100 ml) and basified using 1M NaOH solution. The resulting mixture was extracted with EtOAc (3 x 100 ml) and the combined organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure yielding 2- oxo-2,3-dihydro-lH-benzo[d]imidazole-5-carbonitrile (0.211 g, 1.327 mmol).
-- In tetrahydrofuran; at 20℃; for 1 h To a solution of 1,2-diamino-4-cyanobenzene (7.51 mmol) in tetrahydrofuran (5 mL) was added 1, 1 '-carbonyldiiimidazole (1.22 g, 7.51 mmol). The reaction was stirred at ambient temperature for one hour, concentrated, then triturated with water. The brown precipitate was collected by vacuum filtration to provide 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile as a brown powder.

From 4-Amino-3-nitrobenzonitrile

Another method involves reducing 4-amino-3-nitrobenzonitrile to 3,4-diaminobenzonitrile, followed by treatment with CDI to yield 5-cyanobenzimidazolinone.

Procedure:
  • Reduction : Treat 4-amino-3-nitrobenzonitrile with hydrogen in methanol in the presence of 5% palladium on active carbon at room temperature for 16 hours.
  • Filtration and Concentration : Filter the reaction mixture and concentrate the filtrate to obtain 3,4-diaminobenzonitrile.
  • Cyclization : Treat a solution of 3,4-diaminobenzonitrile in THF with carbonyldiimidazole (CDI) at room temperature for 18 hours.
  • Workup : Dilute the mixture with EtOAc, wash with 1N HCl and brine, and dry over MgSO4. Filtration and concentration gives 5-cyanobenzimidazolinone.

Further Modification

To obtain the target compound, 4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile, the following steps might be considered:

  • Aminomethylation : Introduce an aminomethyl group to the benzodiazole-5-carbonitrile intermediate. This can be achieved through a Mannich-type reaction using formaldehyde and an appropriate amine source.
  • Cyanobenzaldehyde Condensation : Condense the aminomethylated benzodiazole with 4-cyanobenzaldehyde to form the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

The following table summarizes structural analogues based on heterocyclic cores, substituents, and functional groups:

Compound Name Core Structure Key Substituents/Functional Groups Potential Applications Reference ID
4-{[(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile (Target Compound) 1,3-Benzodiazol-2-one –CH₂NH– linker, para-benzonitrile Drug discovery, enzyme inhibition
4-{5-Substituted-1-[(4,5-disubstituted-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile Benzimidazole + 1,3,4-oxadiazole Nitro group, oxadiazole, benzonitrile Antimicrobial agents
3-{5-Methyl-4-oxo-2-[1-(9H-purin-6-ylamino)-ethyl]-4H-quinazolin-3-yl}-benzamide Quinazolin-4-one Purine-aminoethyl chain, benzamide Kinase inhibition, oncology
4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile Thiazolidinone Trifluoromethyl, methoxyphenoxy, dioxo-thiazolidine Antidiabetic agents
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile Imidazolidinone Thioxo group, hydroxybutyl, trifluoromethyl Metabolic disorder therapeutics

Comparative Analysis

Heterocyclic Core Variations
  • Benzodiazol-2-one vs. Benzimidazole/Oxadiazole (): The target compound’s benzodiazol-2-one core is structurally analogous to benzimidazole derivatives but differs in the presence of a ketone group at position 2. Compounds with 1,3,4-oxadiazole () exhibit enhanced metabolic stability due to the oxadiazole’s resistance to hydrolysis, making them more viable for oral drug formulations .
  • Thiazolidinone/Imidazolidinone Derivatives (): Thiazolidinone and imidazolidinone cores introduce additional hydrogen-bonding sites (e.g., dioxo or thioxo groups) and conformational rigidity. For example, the trifluoromethyl-benzonitrile in ’s compound enhances lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s unsubstituted benzonitrile .
Functional Group Impact
  • Benzonitrile vs. However, benzamide derivatives () may exhibit better solubility due to hydrogen-bonding capacity .
  • Nitro and Trifluoromethyl Substituents (): Nitro groups () are associated with antimicrobial activity but pose mutagenicity risks. Trifluoromethyl groups () improve metabolic stability and bioavailability, making them preferred in modern drug design .

Biological Activity

The compound 4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile is a derivative of benzodiazole, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H14N4O2\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This compound features a benzene ring linked to a benzodiazole moiety through an amino group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds containing the benzodiazole framework exhibit significant antitumor properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines. A study reported that certain benzimidazole derivatives showed promising results in inhibiting the proliferation of human lung cancer cell lines such as A549 and HCC827 using MTS cytotoxicity assays . These compounds were found to induce apoptosis and inhibit cell cycle progression.

Table 1: Antitumor Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 5A5496.26 ± 0.33DNA intercalation
Compound 6HCC82720.46 ± 8.63Apoptosis induction
Compound 15NCI-H35816.00 ± 9.38Cell cycle arrest

Antimicrobial Activity

In addition to antitumor properties, compounds derived from benzodiazole have exhibited antimicrobial activity against various pathogens. The antimicrobial efficacy was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 5E. coli12 µg/mL
Compound 6S. aureus8 µg/mL
Compound 15E. coli10 µg/mL

The biological activity of benzodiazole derivatives is often attributed to their ability to interact with DNA. These compounds can intercalate into the DNA structure or bind selectively to the minor groove of DNA, leading to inhibition of DNA-dependent enzymes and subsequent disruption of cellular processes such as replication and transcription . The presence of functional groups such as amidines enhances binding affinity and selectivity towards nucleic acids.

Case Study 1: Synthesis and Evaluation

A recent synthesis of related benzodiazole derivatives involved the reaction of dichloromethane with specific precursors under phase-transfer catalysis conditions. The resulting compounds were evaluated for their biological activities in vitro, showing significant promise in both antitumor and antimicrobial assays .

Case Study 2: Clinical Relevance

Another study highlighted the clinical relevance of these compounds by demonstrating their effectiveness in vivo against various tumor models. The derivatives exhibited lower toxicity profiles compared to existing chemotherapeutics while maintaining efficacy against tumor growth .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile and related analogs?

Synthesis typically involves multi-step organic reactions, including:

  • Aminomethylation : Coupling 2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-amine with benzonitrile derivatives via reductive amination or nucleophilic substitution.
  • Functionalization : Substituents on the benzodiazole or benzonitrile moieties are introduced using protecting groups (e.g., Boc) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Characterization : Confirmation of structure via 1H^1H-NMR (e.g., coupling constants for NH-CH2_2-Ar groups at δ 4.2–4.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) using synchrotron radiation or laboratory sources (e.g., Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL (v.2018+) refines anisotropic displacement parameters and hydrogen bonding networks. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>10:1) .
  • Key Observations : Planarity of the benzodiazole ring and dihedral angles between the benzonitrile and benzodiazole groups (e.g., 15–25°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Case Study : Discrepancies in 1H^1H-NMR chemical shifts (e.g., NH protons in DMSO-d6 vs. CDCl3_3) may arise from solvent polarity or hydrogen bonding. Use variable-temperature NMR to confirm dynamic processes (e.g., tautomerism) .
  • Validation : Cross-validate with 2D NMR (COSY, HSQC) and computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies optimize the compound’s bioactivity targeting viral DNA synthesis?

  • Structure-Activity Relationship (SAR) : Derivatives with bulky substituents (e.g., 14 in ) show enhanced binding to viral processivity factors. Key modifications:
    • Sulfonamide groups : Improve solubility and target affinity.
    • tert-Butyl substituents : Enhance hydrophobic interactions .
  • In Vitro Testing : Measure IC50_{50} values against viral DNA polymerase and selectivity indices (SI >50 indicates low cytotoxicity) .

Q. How does polymorphism affect the compound’s solid-state properties?

  • Crystallization Screening : Use solvent/anti-solvent combinations to isolate polymorphs (e.g., ).
  • Analytical Techniques :
    • PXRD : Distinguish polymorphic forms via unique diffraction patterns (e.g., 2θ = 10–30°).
    • DSC : Identify thermal transitions (melting points ±5°C variation between forms) .

Q. What computational methods predict the compound’s interaction with bromodomain proteins?

  • Docking Simulations : AutoDock Vina or Schrödinger Glide to model binding to TRIM24/BRPF1 bromodomains. Key interactions:
    • Hydrogen bonds between the benzodiazole NH and conserved water molecules.
    • π-π stacking of the benzonitrile with aromatic residues (e.g., Phe/Trp) .
  • MD Simulations : GROMACS/AMBER to assess complex stability (RMSD <2 Å over 100 ns trajectories) .

Methodological Notes

  • Key Software : SHELX for crystallography, Gaussian for DFT, AutoDock for docking.
  • Data Reproducibility : Replicate syntheses ≥3 times; report mean ± SD for yields/activity metrics.

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile
Reactant of Route 2
Reactant of Route 2
4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.